2-(9H-thioxanthen-9-yl)propanedioic acid
Description
Thioxanthene derivatives are sulfur-containing heterocyclic compounds characterized by a tricyclic structure consisting of two benzene rings fused to a central thiophene ring. These compounds exhibit diverse chemical and biological properties, making them valuable in pharmaceuticals, photoinitiators, and materials science . This article focuses on comparing these analogs based on substituent effects, synthesis, and applications.
Properties
CAS No. |
5923-05-7 |
|---|---|
Molecular Formula |
C16H12O4S |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
2-(9H-thioxanthen-9-yl)propanedioic acid |
InChI |
InChI=1S/C16H12O4S/c17-15(18)14(16(19)20)13-9-5-1-3-7-11(9)21-12-8-4-2-6-10(12)13/h1-8,13-14H,(H,17,18)(H,19,20) |
InChI Key |
XJHMYBULNXIJIV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3S2)C(C(=O)O)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3S2)C(C(=O)O)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Thioxanthene derivatives differ primarily in their substituents, which significantly influence their physical, chemical, and functional properties. Below is a comparative analysis of key analogs:
Physicochemical Properties
- Melting Points : Substituents like hydroxyl groups increase melting points (e.g., 247–248°C for 2-hydroxy derivatives vs. ~200°C for alkyl-substituted analogs).
- Photoactivity : Isopropyl and methyl groups enhance UV absorption, making 2-isopropylthioxanthone (ITX) a potent photoinitiator .
Research Findings and Challenges
- Structural Insights: X-ray crystallography of 9-[3-(Dimethylamino)propyl]-2-CF₃ reveals a distorted boat conformation in the thioxanthene ring and intermolecular hydrogen bonding, critical for stability .
- Synthetic Limitations : Low yields in sulfone/sulfoxide synthesis (e.g., 13% for 10,10-dioxide ) suggest opportunities for catalytic optimization.
- Environmental Impact : Regulatory scrutiny of 2,4-diethylthioxanthen-9-one underscores the need for greener alternatives .
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